(NE)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methylidene]hydroxylamine is a complex organic compound characterized by its unique pyrazolo-pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methylidene]hydroxylamine typically involves the condensation of 1,3-dimethylpyrazolo[3,4-b]pyridine-5-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(NE)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (NE)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylpyrazolo[3,4-b]pyridine: A precursor in the synthesis of the target compound.
Hydroxylamine derivatives: Compounds with similar functional groups that exhibit comparable reactivity.
Uniqueness
(NE)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methylidene]hydroxylamine is unique due to its specific pyrazolo-pyridine structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(NE)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-8-3-7(5-11-14)4-10-9(8)13(2)12-6/h3-5,14H,1-2H3/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIXOQCQUYJEFH-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1C=C(C=N2)/C=N/O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.